Lipophilicity: Ethoxy vs. Methoxy
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde exhibits a higher predicted LogP compared to its direct 3-methoxy analog. The target compound has a computed LogP of 2.87, whereas 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde has a lower molecular weight and is expected to have a LogP approximately 0.3-0.5 units lower due to the absence of the extra methylene group . This difference translates to roughly a 2- to 3-fold increase in lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility. In drug discovery, this shift is meaningful for optimizing oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 (predicted) |
| Comparator Or Baseline | 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: LogP ~2.4-2.5 (estimated based on -OCH3 vs -OCH2CH3 group contribution) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 (target is ~2.5x more lipophilic) |
| Conditions | Computational prediction (TPSA 48.42 Ų, 4 H-bond acceptors, 0 donors for both compounds) |
Why This Matters
For medicinal chemistry programs, the increased lipophilicity of the ethoxy analog can be the deciding factor in achieving target cell permeability while maintaining acceptable solubility.
